molecular formula C10H8ClNO2 B2464490 5-chloro-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-61-3

5-chloro-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2464490
CAS No.: 50536-61-3
M. Wt: 209.63
InChI Key: FHGPOPGCRIYJLE-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 4-methylindole followed by carboxylation. One common method includes the reaction of 4-methylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-4-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination and carboxylation steps is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-4-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research explores its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .

Biological Activity

5-Chloro-4-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole derivative class, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are well-known for their roles in various biological processes and pharmacological applications. These compounds exhibit a range of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structure of indoles allows them to interact with multiple biological targets, making them valuable in drug development.

Target Interactions

The compound is noted for its ability to bind with high affinity to various receptors and enzymes. Research indicates that indole derivatives can modulate the activity of cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory responses and cancer progression . Additionally, they may influence signaling pathways related to apoptosis and cell proliferation.

Biochemical Pathways

This compound participates in several biochemical pathways due to its structural similarities with natural indole compounds. These interactions can lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and immune response modulation .

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this indole have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are crucial in cancer cell proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5-Chloro-4-methyl-indole derivativeMCF-10A>50Non-cytotoxic at tested concentrations
5-Chloro-indole derivativeLOX-IMVI0.96BRAF V600E inhibitor
5-Chloro-benzofuran derivativeVarious0.95 - 1.50Apoptosis induction via Caspases

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative activity of synthesized indole derivatives, it was found that certain derivatives exhibited potent activity against human cancer cell lines including MCF-7 and A549. The most effective compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound revealed its potential as a selective inhibitor of βII tryptase. This enzyme is implicated in various pathological conditions including asthma and other allergic responses, highlighting the compound's therapeutic potential beyond oncology.

Properties

IUPAC Name

5-chloro-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGPOPGCRIYJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50536-61-3
Record name 5-chloro-4-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound was prepared via 4-chloro-2,3-dimethylnitrobenzene (m.p. 57°-58° C) and 3-(3-chloro-2-methyl-6-nitrophenyl)-pyruvic acid (oil).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-chloro-2-methyl-6-nitrophenyl)-pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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